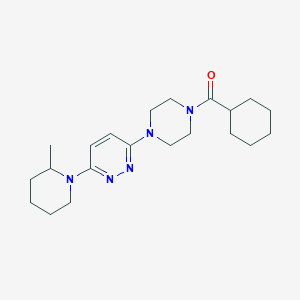
Fmoc-Cys(Ddm)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Cys(Ddm)-OH is a novel L-cysteine derivative that utilizes the diphenylmethyl type protecting groups for thiol protection . This compound is very helpful to minimize the risk of racemization during solid phase peptide synthesis .
Synthesis Analysis
This compound is used in Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . The Fmoc chemistry provided a solution to the previously limiting conditions of the Boc method as the deprotection conditions were compatible with modified peptides . The protection of Cys is paramount in peptide synthesis due to the nucleophilicity of the thiol side chain and to the formation of intra- and intermolecular disulfides in air .Molecular Structure Analysis
The molecular formula of this compound is C33H31NO6S . Its molecular weight is 569.7 g/mol . The InChI string and the canonical SMILES string are also provided in the PubChem database .Chemical Reactions Analysis
The this compound is used in the Fmoc SPPS, and the deprotection conditions were compatible with modified peptides . The protection of Cys is paramount in peptide synthesis due to the nucleophilicity of the thiol side chain and to the formation of intra- and intermolecular disulfides in air .Physical and Chemical Properties Analysis
The molecular weight of this compound is 569.7 g/mol . It has 2 hydrogen bond donor counts and 7 hydrogen bond acceptor counts . It has a rotatable bond count of 12 . The exact mass and the monoisotopic mass are 569.18720888 g/mol . The topological polar surface area is 119 Ų .Aplicaciones Científicas De Investigación
Synthesis of Peptide Nucleic Acid Probes : Fmoc-Cys(Ddm)-OH derivatives have been utilized in the synthesis of peptide nucleic acid (PNA) probes. An orthogonally protected PNA building block, Fmoc-PNA-U'-(Dde)-OH, was developed for the post-synthetic attachment of reporter groups to uracil's amino group. This facilitates the creation of PNA FRET probes capable of detecting target DNA sequences (Oquare & Taylor, 2008).
Development of Acid-labile Cys-Protecting Groups : Research into developing acid-labile Cys-protecting groups for the Fmoc/tBu strategy includes the study of various Fmoc-Cys(PG)-OH derivatives. These are vital in the regioselective construction of disulfide bonds in peptides (Góngora-Benítez et al., 2012).
Solid Phase Peptide Synthesis : Fmoc-Cys derivatives, including Fmoc-Cys(t-Bu)-OH and Fmoc-Cys(Trt)-OH, exhibit excellent characteristics in Fmoc solid phase peptide synthesis. They provide options for synthesis and cleavage protocols in peptide synthesis involving cysteine (McCurdy, 1989).
Gene Delivery Systems : Fmoc-Cys derivatives have been used in the solid-phase synthesis of gene delivery systems. A method using Fmoc-Cys(SASRIN™ _® )-OH resin was presented for synthesizing perfluoroalkylated dimerizable detergents, which are used in gene delivery (Guilloteau et al., 2009).
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, have been developed for antibacterial and anti-inflammatory purposes. These materials show potential in hindering bacterial growth without cytotoxicity towards mammalian cell lines (Schnaider et al., 2019).
Microwave-Assisted Synthesis of Peptides : Fmoc-Cys derivatives have been applied in the microwave-assisted synthesis of fluorescein-labelled peptides. They provide a flexible synthetic platform for preparing various fluorescently labelled glycopeptides, particularly useful in biological evaluation (Kowalczyk et al., 2009).
Solid-Phase Synthesis of Phosphopeptides : In the solid-phase synthesis of branched phosphopeptides, Fmoc-Cys derivatives have been used to create bivalent ligands with higher specificity and affinity for kinase domains, aiding in the development of kinase inhibitors (Xu et al., 2004).
Molecular Recognition Studies : Fmoc-Cys derivatives have been used in molecular recognition studies, particularly in water. They have facilitated the synthesis of receptors by co-polymerizing specific Fmoc-Cys derivatives for selective recognition through thiol-disulfide exchange reactions (Burri & Yu, 2015).
Amino Acid-Based Hydrogels : Fmoc-protected amino acids like Fmoc-Phe-OH have been utilized to form stable and transparent hydrogels, enabling the preparation and stabilization of silver nanoclusters with interesting fluorescent properties (Roy & Banerjee, 2011).
Drug Delivery Systems : Fmoc-Cys derivatives have been incorporated into self-assembly drug delivery systems, particularly in cancer treatment. They provide a platform for drug-loaded nano-micelles, aiding in targeted delivery to multidrug resistance (MDR) tumor cells (Chen et al., 2017).
Mecanismo De Acción
Target of Action
Fmoc-Cys(Ddm)-OH is a novel L-cysteine derivative that utilizes the diphenylmethyl type protecting groups for thiol protection . The primary target of this compound is the cysteine residue in peptide sequences, specifically during the process of solid-phase peptide synthesis (SPPS) .
Mode of Action
The compound interacts with its target by preventing the risk of racemization during the incorporation of the cysteine residue in Fmoc-SPPS . Racemization is a process that can lead to a change in the spatial arrangement of the molecule, potentially affecting its function. By preventing this, this compound ensures the correct spatial configuration of the peptide sequence is maintained .
Biochemical Pathways
This compound plays a crucial role in the synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation (NCL) . This process involves a series of reactions that lead to the formation of peptide bonds, which are essential for creating the peptide sequences that make up proteins .
Result of Action
The result of this compound’s action is the successful synthesis of peptide sequences with reduced risk of racemization . This leads to the production of correctly configured peptides, which are essential for the formation of functional proteins.
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as the pH, temperature, and the presence of other reagents can affect the compound’s efficacy and stability. For example, the compound is compatible with Fmoc-Cys(Trt) for regioselective disulfide construction .
Direcciones Futuras
The use of Fmoc-Cys(Ddm)-OH and other Fmoc-protected amino acids in peptide synthesis is expected to continue to grow, especially with the resurgence of peptide drug discovery . The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and the synthesis of fully deprotected DNA-decamer conjugate illustrate the potency of the developed methodology for on-DNA peptide synthesis .
Propiedades
IUPAC Name |
(2R)-3-[bis(4-methoxyphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO6S/c1-38-23-15-11-21(12-16-23)31(22-13-17-24(39-2)18-14-22)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSKLLPRLHKYJJ-PMERELPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

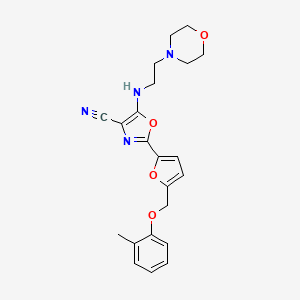
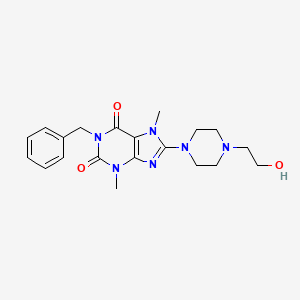
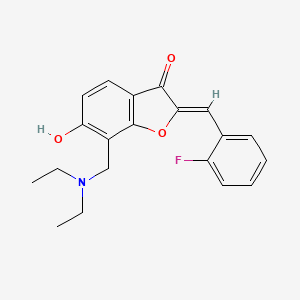
![3,4-dichloro-N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2358899.png)
![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2358900.png)

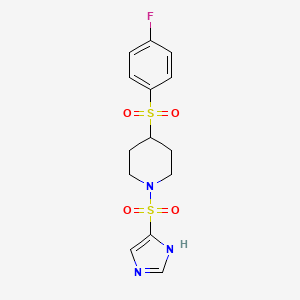
![1-(2-(2-fluorophenoxy)acetyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2358904.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2358907.png)
![N-(4-butylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2358909.png)
![2-(2-(4-(mesitylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358910.png)
